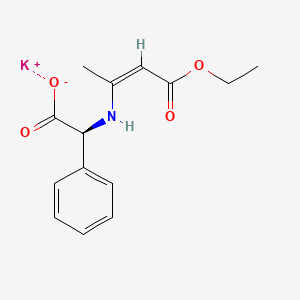

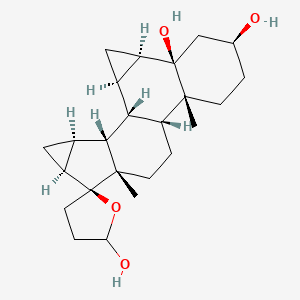

![molecular formula C₁₉H₁₉D₃Cl₃NO₄ B1146935 N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 CAS No. 1246820-72-3](/img/structure/B1146935.png)

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 (N-TECN-d3) is an organochlorine compound that was first synthesized in the laboratory in the 1950s. It has been used in a variety of scientific applications, including as a reagent in organic synthesis and as a tracer molecule in biochemical and physiological studies. In addition, N-TECN-d3 has been used to investigate the mechanisms of action of various drugs and as a tool for studying the biochemical and physiological effects of drugs.

科学的研究の応用

Protection and Deprotection of Amino Groups

- The 2,2,2-trichloroethoxycarbonyl (Troc) group has been used as a protecting group for aminoacridines, addressing the challenge of protecting aromatic amines. The introduction of butoxycarbonyl (Boc) moieties as temporary protecting groups resolves the issue of significant 2,2-dichloroethoxy-carbonyl (Dioc) by-product formation during deprotection (Zeghida & Demeunynck, 2007).

Catalysis and Nitrene Insertion

- Cobalt(II)-catalyzed intermolecular nitrene insertion using 2,2,2-Trichloroethoxycarbonyl azide (TrocN3) has been demonstrated. Co(II)(TPP) acted as an efficient catalyst for the selective amination of various benzylic C−H bonds, forming Troc-protected amines with nitrogen gas as the sole byproduct (Lu et al., 2010).

Oxidative C-H Amination

- N-trichloroethoxysulfonyl-protected ureas and guanidines undergo oxidative C-H amination effectively, particularly for tertiary and benzylic-derived substrates. The use of the electron-withdrawn 2,2,2-trichloroethoxysulfonyl (Tces) protecting group, along with a commercial catalyst and toluene as solvent, has been shown to be effective, highlighting the potential applications in synthesizing natural products and therapeutically relevant molecules (Kim et al., 2006).

Detection of Carbonyl Compounds

- The use of 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA) as a molecular probe for trace measurement of carbonyl compounds (e.g., aldehydes and ketones) in water samples has been reported, providing sensitive detection with very low limits of detection and quantification (Houdier et al., 2000).

Amidation/Cyclization

- An Ir(III)-catalyzed direct C-H amidation/cyclization using 2,2,2-Trichloroethoxycarbonyl azide (TrocN3) as the aminocarbonyl source is efficient and highly regioselective. It aids in the production of various functionalized quinazoline-2,4(1H,3H)-diones, which are crucial building blocks and synthetic intermediates for biologically and medicinally important compounds (Zhang et al., 2016).

特性

IUPAC Name |

ethyl (1R,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl3NO4/c1-3-26-16(24)18(14-9-5-4-6-10-14)12-8-7-11-15(18)23(2)17(25)27-13-19(20,21)22/h4-7,9-11,15H,3,8,12-13H2,1-2H3/t15-,18-/m1/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHGBHOTGMYPHH-XRCRJJCMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC=CC1N(C)C(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N([C@@H]1C=CCC[C@]1(C2=CC=CC=C2)C(=O)OCC)C(=O)OCC(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858514 |

Source

|

| Record name | Ethyl (1R,6R)-6-{(~2~H_3_)methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 | |

CAS RN |

1246820-72-3 |

Source

|

| Record name | Ethyl (1R,6R)-6-{(~2~H_3_)methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。